

Application Note: Chiral Separation of Sofosbuvir Diastereomers by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Sofosbuvir impurity F	
Cat. No.:	B8068907	Get Quote

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Sofosbuvir and its corresponding diastereomer. Sofosbuvir, a critical antiviral drug for the treatment of Hepatitis C, is a phosphoramidate prodrug of a uridine nucleotide analog.[1] The synthesis of Sofosbuvir can result in the formation of diastereomers at the phosphorus center, necessitating a reliable analytical method to ensure the stereochemical purity of the active pharmaceutical ingredient (API). This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline separation of the Sofosbuvir diastereomers. The method is suitable for quality control, stability testing, and research and development applications.

Introduction

Sofosbuvir is a direct-acting antiviral agent that functions by inhibiting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2] The molecule contains multiple chiral centers, including one at the phosphorus atom of the phosphoramidate moiety. This results in the potential for diastereomeric impurities. Since different diastereomers can exhibit varied pharmacological activity, pharmacokinetic profiles, and toxicity, regulatory agencies require strict control over the stereoisomeric purity of chiral drugs.



The direct separation of enantiomers and diastereomers is most commonly and effectively achieved using chiral stationary phases (CSPs) in HPLC.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds, including phosphoramidate diastereomers.[5][6] This application note presents a validated HPLC method employing a cellulose-based CSP for the successful chiral separation of Sofosbuvir diastereomers.

Experimental Protocol

2.1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.
- Chiral Column: A cellulose-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenyl)carbamate, is recommended.
- Chemicals and Reagents:
 - Sofosbuvir reference standard (containing both diastereomers)
 - n-Hexane (HPLC grade)
 - Isopropanol (IPA) (HPLC grade)
 - Ethanol (HPLC grade)
 - Methanol (HPLC grade, for sample preparation)

2.2. Chromatographic Conditions

A summary of the optimized HPLC conditions for the chiral separation of Sofosbuvir diastereomers is provided in Table 1.



Parameter	Condition
Column	Cellulose tris(3,5-dimethylphenyl)carbamate CSP (e.g., Chiralcel® OD-H)
Column Dimensions	250 mm x 4.6 mm, 5 μm
Mobile Phase	n-Hexane : Isopropanol (80:20, v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection	UV at 260 nm
Injection Volume	10 μL
Run Time	Approximately 15 minutes
Table 1: Optimized HPLC Conditions.	

2.3. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sofosbuvir reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
- Working Standard Solution (100 μ g/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
- Sample Solution: Prepare the sample solution at a similar concentration to the working standard solution, using the mobile phase as the diluent.

2.4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution in six replicates. The acceptance criteria are outlined in Table 2.



Parameter	Acceptance Criteria	
Tailing Factor (T)	≤ 2.0	
Resolution (Rs)	≥ 1.5	
% RSD for Peak Area	≤ 2.0%	
Theoretical Plates (N)	> 2000	
Table 2: System Suitability Parameters.		

Results and Discussion

Under the specified normal-phase conditions, the Sofosbuvir diastereomers are well-separated. The use of a polysaccharide-based chiral stationary phase provides the necessary stereospecific interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—to differentiate between the diastereomers. The mobile phase, consisting of n-hexane and isopropanol, offers a good balance between analyte retention and elution, leading to optimal resolution. The detection wavelength of 260 nm is chosen as it corresponds to the absorption maximum for Sofosbuvir.

Method Validation

The developed method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

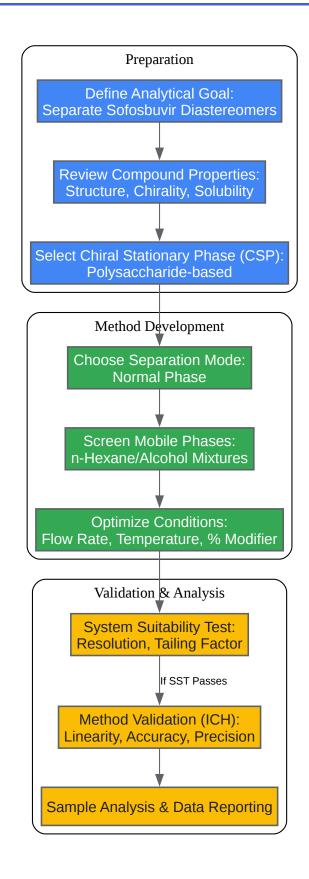
- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the two diastereomers.
- Linearity: The method's ability to elicit test results that are directly proportional to the
 concentration of the analyte. A typical range for the undesired diastereomer would be from
 the LOQ to 1.0% of the nominal concentration of the main diastereomer.
- Accuracy: The closeness of test results to the true value, typically assessed by recovery studies.



• Precision: The degree of scatter between a series of measurements, evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Logical Workflow for Chiral HPLC Method Development



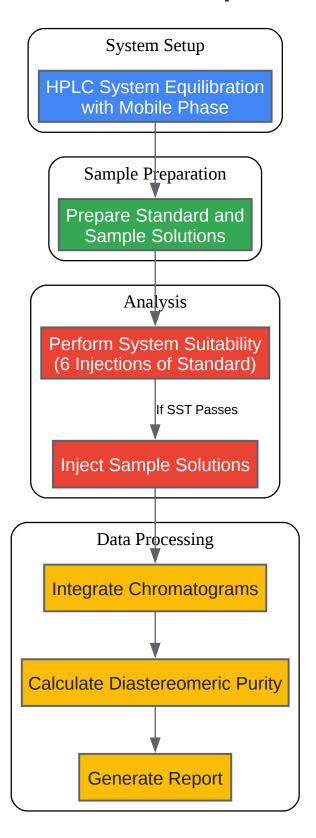


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Caption: Workflow for Chiral HPLC Method Development.



Experimental Workflow for Sample Analysis



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Caption: Experimental Workflow for Sample Analysis.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the chiral separation of Sofosbuvir diastereomers. The use of a cellulose-based chiral stationary phase under normal-phase conditions yields excellent resolution and peak shape, making it a valuable tool for the quality control and analysis of Sofosbuvir in both bulk drug and pharmaceutical formulations. This method underscores the importance of stereospecific analysis in modern drug development and manufacturing.

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